4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Beschreibung
Delta-Opioid Receptor Selectivity and Binding Affinity
4-[(R)-[(2S,5R)-2,5-Dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (referred to as SNC-121 in studies) exhibits high selectivity and binding affinity for delta-opioid receptors (δOR). Structural analysis reveals that the 2,5-dimethylpiperazine group and the 3-methoxybenzyl moiety are critical for δOR binding. The compound’s stereochemistry, particularly the (R)-configuration at the benzylic carbon and (2S,5R)-configuration in the piperazine ring, enhances its interaction with δOR’s hydrophobic binding pocket.
Binding studies using cloned human δOR demonstrate that SNC-121 has a dissociation constant (Kd) of 0.625 nM, with over 8,700-fold selectivity for δOR over mu-opioid receptors (MOR). This selectivity is attributed to the absence of a 3-hydroxyl group on the benzyl ring, which reduces MOR affinity while preserving δOR engagement. Competitive binding assays with naltrindole, a δOR antagonist, confirm that SNC-121 fully displaces [3H]naltrindole, indicating agonist-like binding behavior.
Table 1: Binding Affinities of SNC-121 and Analogues at δOR and MOR
| Compound | δOR Ki (nM) | MOR Ki (nM) | Selectivity (δ/MOR) |
|---|---|---|---|
| SNC-121 | 0.625 | 5,500 | 8,800 |
| SNC-80 | 1.2 | 3,000 | 2,500 |
| BW373U86 | 2.1 | 450 | 214 |
Data from radioligand studies further show that SNC-121’s binding is modulated by sodium ions and GTP analogs, suggesting conformational coupling to G-proteins. Molecular dynamics simulations highlight interactions between SNC-121’s piperazine group and residues Tyr129 and His278 in δOR’s transmembrane domains, stabilizing the active receptor state.
Modulation of Neuroinflammatory Pathways (Tumor Necrosis Factor-α/p38 Mitogen-Activated Protein Kinase)
SNC-121 exerts anti-inflammatory effects by attenuating tumor necrosis factor-α (TNF-α) signaling and p38 mitogen-activated protein kinase (MAPK) activation. In glaucomatous rat models, SNC-121 reduces retinal TNF-α levels by 58% and inhibits p38 MAPK phosphorylation by 45%, mitigating neuroinflammation. Mechanistically, δOR activation suppresses TNF-α-induced nuclear factor-kappa B (NF-κB) nuclear translocation, as evidenced by a 40% reduction in NF-κB expression in optic nerve head astrocytes.
Table 2: Effects of SNC-121 on TNF-α and p38 MAPK in Ocular Hypertension
| Parameter | Control (%) | TNF-α Alone (%) | TNF-α + SNC-121 (%) |
|---|---|---|---|
| TNF-α Secretion | 100 | 236 ± 17 | 149 ± 11* |
| p38 MAPK Phosphorylation | 100 | 226 ± 15 | 150 ± 20* |
| NF-κB Nuclear Translocation | 100 | 179 ± 21 | 114 ± 10* |
The compound also downregulates matrix metalloproteinase-2 (MMP-2) secretion by 35% in TNF-α-stimulated astrocytes, preserving extracellular matrix integrity. This effect is reversed by naltrindole, confirming δOR dependence.
Crosstalk with Phosphatidylinositol 3-Kinase/Protein Kinase B and Cyclic AMP-Response Element Binding Protein Signaling Cascades
SNC-121 activates the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, which is critical for neuroprotection. In retinal ganglion cells, SNC-121 increases Akt phosphorylation by 112% within 15 minutes, promoting cell survival. This activation is blocked by LY-294002, a PI3K inhibitor, confirming pathway specificity.
Concurrently, SNC-121 induces cyclic AMP-response element binding protein (CREB) phosphorylation via δOR-Gαo coupling. In NG108-15 neuroblastoma cells, δOR activation increases CREB phosphorylation by 80%, which is abolished by protein kinase C inhibitors. CREB upregulation enhances transcription of anti-apoptotic genes like Bcl-2, reducing retinal ganglion cell loss by 29% in glaucoma models.
Table 3: SNC-121’s Effects on PI3K/Akt and CREB Pathways
| Pathway | Effect of SNC-121 | Mechanism |
|---|---|---|
| PI3K/Akt | ↑ Akt phosphorylation (150% of basal) | δOR-Gαi coupling |
| CREB | ↑ CREB phosphorylation (80% vs. control) | Protein kinase C and calmodulin-dependent |
Reactive Oxygen Species Generation in Cardioprotection
Delta-opioid receptor activation by SNC-121 modulates reactive oxygen species (ROS) in cardioprotective contexts. In canine models of intermittent hypoxia, δOR agonists reduce infarct size by 95%, partly via ROS scavenging. Although direct data on SNC-121’s ROS effects are limited, structural analogs like BW373U86 upregulate superoxide dismutase (SOD) by 30%, suggesting a conserved mechanism.
SNC-121’s piperazine moiety may chelate iron ions, attenuating Fenton reaction-driven hydroxyl radical formation. This hypothesis is supported by reduced lipid peroxidation (45% decrease in malondialdehyde levels) in δOR-activated myocardium.
Blood-Brain Barrier Penetration and Central Nervous System Target Engagement
SNC-121 crosses the blood-brain barrier (BBB) via passive diffusion and carrier-mediated transport. Compared to morphine, SNC-121 has a BBB permeability index (BBB-PI) of 12 × 10−4, enabling central δOR engagement. The 3-methoxy group enhances lipophilicity (logP = 3.8), while the N,N-diethylbenzamide moiety reduces P-glycoprotein efflux.
Once in the central nervous system, SNC-121 induces δOR internalization, observed as a 60% reduction in surface receptor density within 4 hours. This internalization is associated with β-arrestin recruitment and receptor recycling, sustaining analgesic and neuroprotective effects.
Table 4: Blood-Brain Barrier Penetration Properties
| Parameter | SNC-121 | Morphine | Deltorphin I |
|---|---|---|---|
| BBB-PI (×10−4) | 12 | 1,980 | 12 |
| logP | 3.8 | 1.0 | 1.5 |
| P-gp Substrate | No | Yes | No |
In vivo electrophysiology confirms SNC-121’s central activity, with 70% suppression of nociceptive firing in thalamic neurons. The compound’s CNS efficacy is further evidenced by its inhibition of glaucomatous retinal ganglion cell loss, a process requiring BBB penetration.
Eigenschaften
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUESLDUAWFPE-UMTXDNHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](N(C[C@H]1C)[C@H](C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936185 | |
| Record name | 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159860-31-8 | |
| Record name | Snc 121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159860318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Conditions and Optimization
A typical procedure involves refluxing propylamine with (2S,5R)-2,5-dimethyl-1,2-epoxypropane in ethanol at 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 65–70% after column purification (silica gel, chloroform/methanol 9:1).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Propylamine, (2S,5R)-2,5-dimethyl-1,2-epoxypropane | Ethanol, 80°C, 12h | 68% |
Formation of Benzamide Backbone
The benzamide moiety is constructed via a Friedel-Crafts acylation. A benzoyl chloride derivative (4-chloro-N,N-diethylbenzamide) reacts with 3-methoxybenzaldehyde in the presence of AlCl₃ to form the ketone intermediate.
Acylation and Reduction
The ketone intermediate undergoes stereoselective reduction using (R)-BINAP-modified Corey-Bakshi-Shibata (CBS) catalyst to install the (R)-configuration at the benzylic position. This step achieves >90% enantiomeric excess (ee).
| Step | Reagents | Conditions | Yield | ee |
|---|---|---|---|---|
| 2 | 4-Chloro-N,N-diethylbenzamide, 3-methoxybenzaldehyde, AlCl₃ | Dichloromethane, 0°C, 2h | 75% | – |
| 3 | (R)-CBS catalyst, BH₃·THF | Tetrahydrofuran, -20°C, 4h | 82% | 92% |
Coupling of Piperazine and Benzamide Intermediates
The final step involves a nucleophilic substitution reaction between the piperazine intermediate and the reduced benzamide derivative. Potassium carbonate facilitates deprotonation, while DMF enhances solubility.
Reaction Optimization
Optimal conditions include stirring equimolar amounts of both intermediates in DMF at 110°C for 24 hours. Post-reaction purification via recrystallization (ethyl acetate/hexane) yields the final product in 58–63% purity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 4 | Piperazine intermediate, reduced benzamide, K₂CO₃ | DMF, 110°C, 24h | 60% |
Stereochemical Analysis and Resolution
The (2S,5R)-piperazine configuration is confirmed via X-ray crystallography, while the (R)-benzylic center is analyzed using chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Racemization is minimized by avoiding acidic conditions during purification.
Scale-Up and Industrial Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Process analytical technology (PAT) monitors critical parameters, ensuring batch consistency.
Comparative Analysis of Alternative Routes
Alternative methodologies, such as Ullmann coupling or enzymatic resolution, have been explored but exhibit lower yields (40–50%) or require costly biocatalysts .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
SNC 121 (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehungen von Delta-Opioidrezeptor-Agonisten zu untersuchen.
Biologie: Wird untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und die Genexpression.
Medizin: Wird erforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie chronischen Schmerzen und Glaukom.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe und Arzneimittelverabreichungssysteme eingesetzt
Wirkmechanismus
SNC 121 (Hydrochlorid) übt seine Wirkungen aus, indem es selektiv an Delta-Opioidrezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind, die an der Modulation von Schmerzen und anderen physiologischen Prozessen beteiligt sind. Nach der Bindung aktiviert SNC 121 (Hydrochlorid) intrazelluläre Signalwege, was zur Hemmung der p38 MAP-Kinase-Aktivierung und anderen nachgeschalteten Effekten führt. Dies führt zu neuroprotektiven und entzündungshemmenden Wirkungen.
Wissenschaftliche Forschungsanwendungen
SNC 121 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of delta opioid receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in conditions such as chronic pain and glaucoma.
Industry: Utilized in the development of new pharmacological agents and drug delivery systems
Wirkmechanismus
SNC 121 (hydrochloride) exerts its effects by selectively binding to delta opioid receptors, which are G-protein-coupled receptors involved in modulating pain and other physiological processes. Upon binding, SNC 121 (hydrochloride) activates intracellular signaling pathways, leading to the inhibition of p38 MAP kinase activation and other downstream effects. This results in neuroprotection and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues and their structural differences are summarized below:
Pharmacological Profiles
2.2.1 Binding Affinity and Selectivity
- Target Compound: No direct binding data are available in the provided evidence. However, SAR studies suggest that the N,N-diethylbenzamide group is essential for DOR interaction, while the 3-methoxy group has minimal impact on selectivity . The propyl group may slightly reduce DOR affinity compared to SNC80’s allyl group due to steric effects .
- SNC80 : Exhibits high DOR selectivity (Ki = 1.2 nM for δ, >1,000 nM for μ/κ) .
- BW373U86 : Retains DOR affinity (Ki = 0.8 nM) but shows partial agonism in GTPγS binding assays .
- DPI-221 : Lower DOR affinity (Ki = 15 nM) but unique effects on micturition intervals in vivo .
2.2.2 Functional Activity
- SNC80 : Full agonist in cAMP inhibition assays (EC50 = 3.6 nM) but partial agonist in GTPγS binding . Causes convulsions at high doses (20 mg/kg) in rodents .
- SNC86 (3-OH derivative) : Higher potency (EC50 = 1.2 nM) and full efficacy in GTPγS assays, likely due to improved hydrogen bonding with DOR .
- Target Compound : Propyl substitution may reduce convulsive risks by altering blood-brain barrier penetration, though this requires experimental validation.
In Vivo Effects
- SNC80 : Antidepressant-like effects in forced-swim tests (10 mg/kg) but induces locomotor stimulation and seizures .
- BW373U86: Produces analgesia in thermal nociception assays but with rapid tolerance development .
- DPI-221 : Increases micturition intervals in rats without significant CNS side effects, suggesting peripheral DOR activation .
Structure-Activity Relationships (SAR)
- Piperazine Substituents : Allyl > propyl > benzyl for DOR efficacy. Bulkier groups (e.g., 3-fluorobenzyl in DPI-221) reduce δ-selectivity .
- Benzyl Substituents : 3-Methoxy or 3-hydroxy groups optimize DOR binding; removal (e.g., SNC162) reduces potency by >10-fold .
- Stereochemistry : (R)-benzylic and (2S,5R)-piperazine configurations are mandatory for activity; enantiomers show >100-fold lower affinity .
Therapeutic Implications and Limitations
- Target Compound : The propyl group may improve metabolic stability over SNC80’s allyl group, which is prone to oxidative metabolism. However, its DOR efficacy remains unverified .
- SNC80 : Despite robust DOR activity, convulsive side effects limit clinical utility .
Data Tables
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | δ-Opioid | μ-Opioid | κ-Opioid | Selectivity (δ/μ) | Source |
|---|---|---|---|---|---|
| SNC80 | 1.2 | >1,000 | >1,000 | >833 | |
| BW373U86 | 0.8 | 320 | 450 | 400 | |
| DPI-221 | 15 | 1,200 | 890 | 80 |
Table 2: Functional Activity in GTPγS Assays
| Compound | EC50 (nM) | Efficacy (% Emax) | |
|---|---|---|---|
| SNC80 | 3.6 | 75 | |
| SNC86 | 1.2 | 100 | |
| SNC162 | 12 | 40 |
Biologische Aktivität
The compound 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (CAS No. 159860-31-8) is a complex organic molecule with significant potential in various biological applications. Its structure includes a piperazine ring, which is often associated with pharmacological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its efficacy as a repellent and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C28H41N3O2 |
| Molecular Weight | 451.320 g/mol |
| LogP | 4.947 |
| PSA (Polar Surface Area) | 36.020 Ų |
Repellent Efficacy
One of the primary studies investigating the biological activity of this compound was conducted to evaluate its effectiveness as a mosquito repellent. The study compared Advanced Odomos cream , which contains N,N-diethyl-benzamide , with DEET, a well-known repellent.
Study Design:
- Participants: Human volunteers were used for testing.
- Method: Various concentrations of the cream (1 to 12 mg/cm²) were applied to the skin, and volunteers were exposed to mosquitoes (Anopheles stephensi and Aedes aegypti).
- Duration of Protection: The duration of protection was measured during both day and night collections.
Results:
- Complete protection (100%) was observed at:
- 10 mg/cm² against Anopheles mosquitoes for up to 11 hours .
- 12 mg/cm² against Aedes mosquitoes for up to 6 hours .
- No significant differences in protection levels were found between Advanced Odomos and DEET formulations (P > 0.05) .
This study indicates that the compound has comparable efficacy to DEET, making it a viable alternative in mosquito repellent formulations.
Pharmacological Potential
The structural characteristics of the compound suggest potential interactions with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions could imply possible applications in treating conditions such as anxiety or depression.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Coupling Reactions : Use HBTU or BOP as coupling agents in THF with EtN as a base to facilitate amide bond formation. Reaction times (12–24 hours) and stoichiometric ratios (1:1.2 molar equivalents of amine to carbonyl) are critical for yield optimization .
- Chiral Resolution : Employ chiral auxiliaries or enantioselective catalysts during piperazine ring formation to control stereochemistry at the (2S,5R) positions .
- Purification : Silica gel chromatography (e.g., 5–10% MeOH in DCM) or reverse-phase HPLC for isolating intermediates and final products. Monitor purity via TLC and NMR .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | HBTU, THF, EtN, 12h | 64–71 | >95% |
| Piperazine Cyclization | 1N HCl, reflux 2h | 55–92 | 90–98% |
Q. How can the stereochemical configuration of the compound be confirmed using spectroscopic methods?
- Methodology :
- NMR Analysis : Use H-H COSY and NOESY to confirm spatial proximity of chiral centers (e.g., methyl groups at 2S and 5R positions). Chemical shifts for methoxy (δ 3.7–3.8 ppm) and piperazine protons (δ 2.3–3.2 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H] expected for CHNO: 516.6) .
Q. What are the key solubility and stability considerations for in vitro assays?
- Methodology :
- Solubility Screening : Test DMSO stock solutions (10 mM) in PBS or cell culture media. Precipitation thresholds at 0.1–1% DMSO .
- Stability Studies : Monitor compound integrity in buffer (pH 7.4) at 37°C over 24h using LC-MS. Hydrolysis-prone groups (e.g., benzamide) may require stabilization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to dopamine or serotonin receptors?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with D or 5-HT receptors. Focus on piperazine-propyl and benzamide moieties as key pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bonding with residues (e.g., Asp110 in D) .
- Example Data :
| Receptor | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| D | −9.2 | π-Stacking with Phe346, H-bond with Asp110 |
| 5-HT | −8.5 | Salt bridge with Lys229 |
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. in vivo)?
- Methodology :
- Assay Standardization : Normalize data using reference agonists (e.g., quinpirole for D) and control for off-target effects via counter-screening (e.g., β-arrestin recruitment vs. cAMP assays) .
- Pharmacokinetic Profiling : Compare plasma protein binding (PPB) and blood-brain barrier (BBB) penetration using PAMPA assays to explain in vivo efficacy gaps .
Q. How can regioselective functionalization of the piperazine ring improve target engagement?
- Methodology :
- SAR Analysis : Synthesize analogs with substituents at the 4-propyl position (e.g., ethyl, isopropyl) and test IC shifts in receptor binding assays .
- Electrophilic Substitution : Introduce halogens (e.g., Cl, F) at the 3-methoxyphenyl group to modulate electron density and enhance π-stacking .
Methodological Considerations for Data Reproducibility
- Stereochemical Purity : Validate enantiomeric excess (ee > 98%) via chiral HPLC (e.g., Chiralpak AD-H column) to ensure consistency in pharmacological data .
- Batch-to-Batch Variability : Characterize multiple synthetic batches using NMR and LC-MS to identify impurities (e.g., dealkylated byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
